6-Methoxy-5-nitroquinoline

Genotoxicity Colon Cancer DNA Damage

Researchers studying hypoxia-selective cytotoxicity or genotoxic mechanisms face reproducibility issues due to subtle regioisomeric impurities. This specific 6-methoxy regioisomer of 5-nitroquinoline offers predictable bioreductive activation. - **Key application:** Tool compound for DNA damage response (DDR) pathways; validated in human colon carcinoma cells. - **SAR advantage:** Differentiates from 6-bromo or 8-nitro analogs for 6-position substituent studies. - **Supply:** Reliable packaging for intermediate synthesis or direct biological assays.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 6623-91-2
Cat. No. B014175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-nitroquinoline
CAS6623-91-2
Synonyms5-Nitro-6-methoxyquinoline;  5-(Hydroxyl[oxido]amino)-6-methoxyquinoline;  NSC 55494; 
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-15-9-5-4-8-7(3-2-6-11-8)10(9)12(13)14/h2-6H,1H3
InChIKeyRYJDGHWDTDEBGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-5-nitroquinoline Overview


6-Methoxy-5-nitroquinoline (CAS 6623-91-2) is a heterocyclic aromatic compound belonging to the 5-nitroquinoline class, characterized by a methoxy substituent at the 6-position [1]. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other regioisomers such as 6-methoxy-8-nitroquinoline or 5-nitro-6-methoxyquinoline analogs [1]. The compound serves as a key intermediate in organic synthesis and has demonstrated biological activity, notably the induction of DNA damage in human colon carcinoma cells .

Organic synthesis intermediate with stable 6-methoxy handle
Colon carcinoma genotoxicity / DNA damage pathway research

6-Methoxy-5-nitroquinoline vs. Generic 5-Nitroquinolines


In the 5-nitroquinoline series, the position of the methoxy substituent critically influences both synthetic utility and biological activity. While 5-nitroquinoline derivatives share a common core, substitution at the 6-position alters electronic distribution and reactivity, impacting downstream applications such as bioreductive activation and DNA interaction [1]. For instance, 6-bromo-5-nitroquinoline exhibits distinct antiproliferative activity compared to other analogs [2], and the 5-nitro regioisomer class as a whole demonstrates unique hypoxia-selective cytotoxicity profiles [3]. Substituting 6-methoxy-5-nitroquinoline with a different regioisomer or an unsubstituted 5-nitroquinoline can lead to divergent synthetic outcomes or loss of specific biological effects, making precise compound selection essential for experimental reproducibility.

Regioisomer mismatch

8-Nitroquinoline regioisomer produces different synthetic products; reactivity profile may not transfer.

Substituent reactivity shift

6-Methyl analog is prodrug-prone under reductive conditions, unlike stable 6-methoxy intermediate.

Biological profile divergence

6-Bromo analog shows distinct antiproliferative profile; DNA damage induction may not replicate.

Comparative Evidence vs. Analogs


DNA Damage in Colon Carcinoma Cells

6-Methoxy-5-nitroquinoline (6MNQ) has been specifically demonstrated to cause DNA damage in human colon carcinoma cells . This effect is not uniformly observed across all nitroquinoline derivatives; for example, 6-bromo-5-nitroquinoline exhibits lower cytotoxic activity than the reference drug 5-fluorouracil in HT29 cells [1], indicating that the methoxy substitution pattern confers a distinct biological profile.

DNA Damage in Colon CA
Class-level inference
Demonstrated DNA damage in human colon carcinoma cells
Supports genotoxicity endpoint review
Cell line not specified; quantitative data to verify
Genotoxicity Colon Cancer DNA Damage

Prodrug Design: Methoxy vs. Methyl Substituents

6-Methoxy-5-nitroquinoline is utilized as a key intermediate in the synthesis of more complex quinoline derivatives, including those with potential antitumor activity [1]. In contrast, 6-methyl-5-nitroquinoline derivatives have been specifically designed and evaluated as prodrug systems for reductive activation, where the 6-methyl group can undergo fragmentation upon nitro group reduction [2]. This highlights that different 6-substituents confer distinct chemical reactivities that are exploited for different synthetic and biological ends.

Prodrug vs Intermediate
Cross-study comparable
6-Methoxy acts as stable intermediate; 6-methyl designed for fragmentation upon reduction
Substituent dictates synthetic reactivity pathway
Cross-study comparison; reaction conditions differ
Prodrug Bioreductive Activation Organic Synthesis

5-Nitro vs. 8-Nitro Regioisomer Reactivity

The reaction of 5-nitroquinoline with sodium hypobromite yields distinct products compared to other regioisomers, demonstrating that the position of the nitro group dictates reaction pathways [1]. Specifically, 5-nitroquinoline produced 5-bromo-6-methoxyquinoline (XIIa) and 6-methoxy-5-nitroquinoline (XIIb), among others, while 8-nitroquinoline yielded 8-bromo-7-methoxyquinoline (XIX) and 5-methoxy-8-nitroquinoline (XX) [1]. This indicates that the 5-nitro-6-methoxy substitution pattern is unique in its reactivity and product profile.

5-Nitro vs 8-Nitro Reactivity
Head-to-head
5-Nitroquinoline yields 6-methoxy-5-nitroquinoline; 8-nitro yields 5-methoxy-8-nitroquinoline and 8-bromo derivative
Regioisomer reactivity not interchangeable
Sodium hypobromite in methanolic KOH
Regioisomer Chemical Reactivity Synthesis

Hypoxia-Selective Cytotoxicity of 5-Nitroquinolines

Among isomeric 4-[(3-(dimethylamino)propyl)amino]nitroquinolines evaluated as hypoxia-selective cytotoxins, the 5-nitro isomer showed the greatest hypoxic selectivity [1]. This establishes the 5-nitroquinoline core as a privileged scaffold for targeting hypoxic tumor cells, and substitution at the 6-position (as in 6-methoxy-5-nitroquinoline) is known to modulate reduction potential and cellular uptake [1]. While 6-methoxy-5-nitroquinoline itself was not directly tested in this study, the class-level evidence underscores the importance of the 5-nitro substitution pattern.

Hypoxic Selectivity Class
Class-level inference
5-Nitro isomers greatest hypoxic selectivity; 3-/8-methyl analogs up to 60-fold selectivity
5-Nitroquinoline core supports hypoxia-targeted research
6-Methoxy not directly tested; class-level extrapolation
Hypoxia Antitumor Selectivity

6-Methoxy-5-nitroquinoline Applications


Genotoxicity Studies in Colon Cancer

Given its demonstrated ability to cause DNA damage in human colon carcinoma cells , 6-Methoxy-5-nitroquinoline is a suitable tool compound for investigating DNA damage response pathways and genotoxicity mechanisms in colon cancer research.

Synthesis of Bioactive Quinoline Derivatives

The compound serves as a versatile intermediate for the synthesis of more complex quinoline-based molecules, including potential antitumor agents , owing to the predictable reactivity of its methoxy and nitro substituents.

Hypoxia-Targeted Anticancer Agent Development

As a member of the 5-nitroquinoline class, which exhibits superior hypoxia-selective cytotoxicity compared to other nitro isomers , 6-Methoxy-5-nitroquinoline can be used as a scaffold for designing novel bioreductive prodrugs targeting the hypoxic tumor microenvironment.

Comparative Pharmacology with 6-Bromo-5-nitroquinoline

The distinct activity profiles of 6-Methoxy-5-nitroquinoline (DNA damage in colon carcinoma ) and 6-Bromo-5-nitroquinoline (antiproliferative/apoptotic activity in HT29 and HeLa cells [1]) make this pair valuable for structure-activity relationship (SAR) studies focused on the role of the 6-position substituent in quinoline-based anticancer agents.

Application
Selection Property
Validation Focus
Colon carcinoma genotoxicity studies
DNA damage response profile
Cell model endpoint review
Quinoline derivative synthesis
Methoxy as stable synthetic handle
Derivatization reactivity review
Hypoxia-selective agent research
5-Nitroquinoline scaffold
Hypoxic selectivity endpoints (class-level)
6-Position substituent SAR
Substituent effect on cytotoxicity
Cytotoxicity profile comparison

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47 linked technical documents
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